Amikacin Sulfate is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. [] It is classified as a broad-spectrum antibiotic, exhibiting potent activity against a wide range of Gram-negative bacteria, including many strains resistant to Gentamicin. [] In scientific research, Amikacin Sulfate serves as a valuable tool for studying bacterial resistance mechanisms, investigating its interactions with biological systems, and exploring its potential in novel drug delivery systems.
Amikacin sulfate is classified as an aminoglycoside antibiotic. It is derived from kanamycin A through a process of acylation with L-(-)-γ-amino-α-hydroxybutyric acid. This modification enhances its resistance to enzymatic degradation by certain bacterial enzymes that typically inactivate other aminoglycosides. Amikacin is effective against a broad spectrum of Gram-negative bacteria and some Gram-positive organisms, making it a critical option in the treatment of serious infections, particularly in immunocompromised patients or those with multi-drug resistant infections .
The synthesis of amikacin sulfate involves several key steps:
The molecular formula of amikacin sulfate is C_22H_43N_5O_13S. Its structure consists of a 2-deoxystreptamine core linked to two amino sugars (D-glucosamine and D-mannosamine) and an acyl side chain derived from L-(-)-γ-amino-α-hydroxybutyric acid. The presence of the sulfate group enhances its solubility in aqueous solutions, which is crucial for its administration as an injectable formulation.
Amikacin sulfate participates in various chemical reactions relevant to its pharmacological activity:
Amikacin exerts its antibacterial effects primarily through:
The minimum inhibitory concentration (MIC) values for amikacin vary depending on the bacterial strain but are generally low, indicating high potency against susceptible organisms .
Amikacin sulfate exhibits several important physical and chemical properties:
Amikacin sulfate has significant clinical applications:
Amikacin sulfate is synthesized from kanamycin A through regioselective acylation at the N1 position of the 2-deoxystreptamine (2-DOS) ring. The key modification involves the introduction of the L-(-)-4-amino-2-hydroxybutyryl (AHB) side chain, which sterically shields the molecule from aminoglycoside-modifying enzymes (AMEs)—a major resistance mechanism in Gram-negative pathogens [3] [7]. The synthesis employs N-benzyloxycarbonyl L-(-)-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester as the acylating agent in aprotic solvents (e.g., dichloromethane or chloroform), achieving >85% regioselectivity at 25°C [3]. Subsequent deprotection via hydrogenolysis yields pure amikacin free base.
For sulfate salt formation, amikacin dissolved in water (30–50 wt%) undergoes pH adjustment to 0.1–0.5 with sulfuric acid under nitrogen protection. Ethanol crystallization (0.5–4.0 volumes relative to the solution) at 10–40°C yields amikacin sulfate with <1.0% impurities and >90% yield—significantly higher than methanol-based processes (80% yield, >3.0% impurities) [4]. The AHB moiety enhances ribosomal target engagement by forming additional hydrogen bonds with the decoding center (helix h44) and the P-loop of the 50S subunit, hindering tRNA translocation and release factor-mediated peptide release [8].
Table 1: Optimization of Amikacin Sulfate Crystallization
Parameter | Conventional (Methanol) | Optimized (Ethanol) | Improvement |
---|---|---|---|
Solvent | Methanol | Ethanol | Class III (low toxicity) |
Yield | 80% | >90% | +12.5% |
Impurity Content | >3.0% | <1.0% | Reduced by >66% |
Residual Solvent | >3000 ppm | <2000 ppm | Complies with ICH limits |
Enzymatic modifications further expand bioactivity: 3″-N-methylation using methyltransferase GenN and 6′-N-acylation with acetyltransferase AAC(6′)-APH(2″) generate analogs (e.g., 6′-N-acetyl-3″-N-methyl-amikacin) showing 4–8-fold lower MICs against multidrug-resistant Pseudomonas aeruginosa compared to unmodified amikacin [7].
Ionic gelation exploits electrostatic interactions between cationic amikacin sulfate and anionic polymers to form sub-300 nm nanoparticles (NPs) for enhanced oral bioavailability. Poly (D,L-lactide-co-glycolide) (PLGA) is the primary polymer due to its biodegradability and FDA approval status. In a standardized protocol:
Primary water-in-oil (w/o) emulsion forms via probe sonication (25 W, 30% amplitude, 60 s). This emulsion is then injected into external aqueous phase (EAP) containing 1% PVA, followed by homogenization (10,000 rpm, 30–180 s) and secondary sonication (120 s) to create a w/o/w double emulsion. Solvent evaporation under reduced pressure yields NPs, which are purified by centrifugation (15,000 rpm, 15 min).
Box-Behnken experimental design optimizes three critical parameters:
Optimal conditions (homogenization: 30 s; sonication: 120 s; ratio: 1:10) yield NPs with:
Table 2: Box-Behnken Optimization of PLGA Nanoparticle Parameters
Factor | Low Level | High Level | Optimal Value | Response at Optimum |
---|---|---|---|---|
Homogenization (s) | 30 | 180 | 30 | Particle size: 260.3 nm |
Sonication (s) | 60 | 180 | 120 | Drug loading: 3.645% |
Drug:Polymer Ratio | 1:5 | 1:15 | 1:10 | PDI: 0.18 |
While PLGA/PVA systems dominate amikacin NP formulations, dextran sulfate sodium (DSS)—a sulfated polysaccharide—serves as an alternative stabilizer via ionic crosslinking. DSS’s high negative charge density (-20 to -40 mV zeta potential) enables strong electrostatic interactions with protonated amino groups of amikacin. This facilitates:
In comparative studies, DSS-based NPs show 15% higher amikacin encapsulation efficiency than PVA-stabilized NPs (78% vs. 63%) due to stronger ionic binding. However, DSS systems require stricter control of sulfate-to-amine molar ratios (1.2:1) to prevent particle aggregation.
Lyophilization prevents NP aggregation and drug leakage during storage. A validated protocol includes:
Reconstituted lyophilized NPs retain:
Sucrose outperforms mannitol or trehalose by forming hydrogen bonds with PLGA’s carboxyl groups, preventing polymer chain fusion during dehydration.
Table 3: Lyophilization Outcomes with Different Cryoprotectants
Cryoprotectant | Residual Moisture (%) | Particle Size Post-Reconstitution (nm) | Drug Retention (%) |
---|---|---|---|
Sucrose | 1.2 ± 0.3 | 268.5 ± 9.4 | 98.2 ± 2.1 |
Trehalose | 1.8 ± 0.4 | 285.7 ± 11.2 | 92.4 ± 3.5 |
Mannitol | 0.9 ± 0.2 | 310.6 ± 14.8 | 85.1 ± 4.3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7